molecular formula C7H7N3 B3144883 Propanedinitrile, 2-pyrrolidinylidene- CAS No. 5626-75-5

Propanedinitrile, 2-pyrrolidinylidene-

Cat. No.: B3144883
CAS No.: 5626-75-5
M. Wt: 133.15 g/mol
InChI Key: YTYZEIROQZUBNE-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-pyrrolidinylidene- , also known by its chemical formula C₃H₂N₂ , is a compound with a molecular weight of approximately 66.06 g/mol . Its IUPAC Standard InChI is: InChI=1S/C3H2N2/c4-2-1-3-5/h1H2 . The structure of this compound can be visualized as a 2D Mol file or a computed 3D SD file .


Physical and Chemical Properties Analysis

  • Boiling Point : The boiling temperature of this compound in equilibrium with gas depends on pressure . Unfortunately, specific values are not readily available.
  • Density : The density of Propanedinitrile, 2-pyrrolidinylidene- varies with temperature and phase (liquid or gas) .
  • Triple Point Temperature : Experimental data points exist for various crystal phases and gas .

Scientific Research Applications

Chemical Synthesis and Structural Studies

  • A series of novel propanedinitrile compounds, specifically [1-aryl-2-arylamino-5,6-diphenyl-4(1H)-pyridinylidene]propanedinitriles, were synthesized and their structures were analyzed using NMR spectra and NOE experiments, indicating potential applications in complex chemical synthesis processes (Gomaa & Döpp, 2003).
  • Research on N,N-dialkylaminobenzamides and 2-(phenylmethylene)propanedinitriles focused on the rotational barriers in these compounds, utilizing dynamic NMR spectroscopy and X-ray crystal structures, highlighting the chemical's relevance in structural chemistry and material science (Karlsen et al., 2002).

Reactivity and Derivative Formation

  • Propanedinitrile compounds demonstrated reactivity leading to the formation of various heterocyclic derivatives such as oxoindeno-pyrrolylidenehydrazides, thiazoloindolylidenehydrazides, and pyrroloindolylidenehydrazides, showcasing their versatility in creating complex chemical entities for advanced research applications (Hassan et al., 2008).

Coordination Polymers and Luminescence

  • The synthesis of ligands based on propanedinitrile and their subsequent use in creating coordination polymers with mercury thiocyanate was studied. These polymers exhibited varying structures, topologies, and luminescent properties, indicating potential applications in material science and photonics (Jin et al., 2013).

Novel Compound Synthesis and Pharmaceutical Applications

  • The synthesis of heavily substituted 2-aminopyridines was achieved by displacing a methylsulfinyl group from the pyridine ring, a process that used propanedinitrile as a key reactant. This synthesis route could be significant in pharmaceutical research and development (Teague, 2008).

Properties

IUPAC Name

2-pyrrolidin-2-ylidenepropanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-6(5-9)7-2-1-3-10-7/h10H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYZEIROQZUBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)C#N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399171
Record name Propanedinitrile, 2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-75-5
Record name Propanedinitrile, 2-pyrrolidinylidene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propanedinitrile, 2-pyrrolidinylidene-
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